4-(Difluoromethoxy)-5-fluoro-3,3'-bipyridine
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Overview
Description
4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine is a chemical compound that belongs to the class of bipyridines, which are characterized by the presence of two pyridine rings This compound is of interest due to its unique structural features, which include the presence of difluoromethoxy and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine typically involves multiple steps, starting from commercially available precursors. One common approach is to use a difluoromethylation reaction, where a difluoromethyl group is introduced into the molecule. This can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base like potassium carbonate . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to enhance efficiency and scalability. These methods involve the use of specialized reactors that allow for precise control over reaction parameters, such as temperature, pressure, and flow rates . This approach minimizes the risk of side reactions and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of a catalyst or under microwave irradiation to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted bipyridines with different functional groups .
Scientific Research Applications
4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but differs in its isocyanate functional group, which imparts different reactivity and applications.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: This compound has a similar difluoromethoxy group but is structurally different due to the presence of a benzoic acid moiety.
Uniqueness
4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine is unique due to its bipyridine core structure combined with the difluoromethoxy and fluoro substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7F3N2O |
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Molecular Weight |
240.18 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-fluoro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H7F3N2O/c12-9-6-16-5-8(10(9)17-11(13)14)7-2-1-3-15-4-7/h1-6,11H |
InChI Key |
UPARGWXNIGIUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2OC(F)F)F |
Origin of Product |
United States |
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